molecular formula C10H11NO6 B1201509 N-(2,3-dihydroxybenzoyl)-L-serine CAS No. 7724-78-9

N-(2,3-dihydroxybenzoyl)-L-serine

Cat. No.: B1201509
CAS No.: 7724-78-9
M. Wt: 241.20 g/mol
InChI Key: VDTYHTVHFIIEIL-LURJTMIESA-N
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Description

2,3-Dihydroxybenzoylserine is an organic compound belonging to the class of hippuric acids. It is a derivative of serine, formed by the condensation of the carboxy group of 2,3-dihydroxybenzoic acid with the amino group of serine . This compound is known for its role in iron transport and metabolism, particularly in bacterial systems.

Mechanism of Action

N-(2,3-dihydroxybenzoyl)-L-serine, also known as 2,3-dihydroxybenzoylserine, is a serine derivative resulting from the formal condensation of the carboxy group of 2,3-dihydroxybenzoic acid with the amino group of serine .

Target of Action

The primary target of this compound is the 2,3-dihydroxybenzoate-AMP ligase . This enzyme plays a crucial role in the activation of the carboxylate group of 2,3-dihydroxy-benzoate (DHB), via ATP-dependent PPi exchange reactions, to the acyladenylate .

Mode of Action

This compound interacts with its target by acting as a siderophore . Siderophores are low-molecular-mass iron (3)-chelating compounds produced by microorganisms for the purpose of the transport and sequestration of iron . This interaction results in changes in the enzymatic activity of the target, influencing the metabolic processes within the organism.

Biochemical Pathways

The compound affects the siderophore biosynthetic pathway . It is involved in the production of enterobactin, a high-affinity siderophore that binds ferric iron and transports it into the cell . This process is crucial for the survival and growth of many bacteria, as iron is an essential nutrient.

Pharmacokinetics

As a siderophore, it is likely to be involved in the transport and sequestration of iron, which could impact its bioavailability within the organism .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a siderophore. By binding to ferric iron and transporting it into the cell, it plays a critical role in iron homeostasis, which is essential for various cellular functions, including DNA synthesis and electron transport .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other siderophores can stimulate the growth of bacteria harboring no detectable siderophore or homoserine lactone production capability . Additionally, the availability of iron in the environment can also impact the compound’s action, as it is directly involved in iron transport and sequestration .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxybenzoylserine can be synthesized through the reaction of 2,3-dihydroxybenzoic acid with serine. The reaction typically involves the use of activating agents such as carbodiimides to facilitate the formation of the amide bond between the carboxy group of 2,3-dihydroxybenzoic acid and the amino group of serine .

Industrial Production Methods

Industrial production methods for 2,3-dihydroxybenzoylserine are not well-documented, but the synthesis generally follows similar principles as laboratory methods, with optimization for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxybenzoylserine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydroxybenzoylserine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroxybenzoylserine is unique in its linear structure compared to the cyclic structure of enterobactin. This linear form allows for different binding interactions and transport mechanisms, making it a versatile compound in both biological and chemical contexts .

Properties

IUPAC Name

(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c12-4-6(10(16)17)11-9(15)5-2-1-3-7(13)8(5)14/h1-3,6,12-14H,4H2,(H,11,15)(H,16,17)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTYHTVHFIIEIL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C(=O)N[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227977
Record name (2,3-Dihydroxybenzoyl)-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7724-78-9, 127658-43-9
Record name 2,3-Dihydroxybenzoylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007724789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,-Dihydroxybenzoylserine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02710
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2,3-Dihydroxybenzoyl)-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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